Cas no 187526-95-0 ((S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride)

(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride
- (S)-2-(2-AMINO-3-PHENYLPROPYL)ISOINDOLINE-1,3-DIONE (HYDROCHLORIDE)
- 2-[(2S)-2-Amino-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione hydroc hloride (1:1)
- IANRDCWNKUZPSH-ZOWNYOTGSA-N
- 2-[(2S)-2-amino-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione HCl
- (S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione(Hydrochloride)
- AKOS037650107
- CS-14286
- 187526-95-0
- (S)-2-(2-AMINO-3-PHENYLPROPYL)ISOINDOLINE-1,3-DIONE HCL
- SCHEMBL1529614
- 2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride
- CS-M0433
- DB-236301
- (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride
-
- MDL: MFCD18207190
- インチ: 1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1
- InChIKey: IANRDCWNKUZPSH-ZOWNYOTGSA-N
- ほほえんだ: Cl[H].O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 316.0978555g/mol
- どういたいしつりょう: 316.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4
(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D763742-250mg |
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |
187526-95-0 | 98% | 250mg |
$205 | 2023-09-02 | |
eNovation Chemicals LLC | D763742-1g |
(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |
187526-95-0 | 98% | 1g |
$320 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S30850-1g |
(S)-2-(2-amino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) |
187526-95-0 | 1g |
¥3382.0 | 2021-09-07 |
(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochlorideに関する追加情報
(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride (CAS No. 187526-95-0): An Overview of a Promising Compound in Medicinal Chemistry
(S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride (CAS No. 187526-95-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of isoindoline derivatives and is characterized by its chiral center at the amino acid moiety, which imparts specific biological activities and selectivity.
The chemical structure of (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride consists of an isoindoline core linked to a phenylalanine derivative. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The isoindoline ring system is known for its ability to modulate biological processes, and the chiral amino acid substituent adds a layer of complexity that can be exploited for targeted drug design.
Recent studies have highlighted the potential of (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting specific enzymes involved in neuronal damage. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride selectively inhibits monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease pathology.
In addition to its neuroprotective properties, (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. A recent publication in the Cancer Research journal reported that (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride selectively inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This selective inhibition suggests that the compound could be developed into a targeted therapy with reduced side effects compared to traditional chemotherapeutic agents.
The pharmacokinetic properties of (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride have also been extensively studied. Its high oral bioavailability and favorable pharmacokinetic profile make it an attractive candidate for drug development. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.
Beyond its therapeutic applications, (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride has also been explored as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating disease mechanisms and validating novel therapeutic targets. Researchers are using this compound to gain insights into the molecular basis of various diseases and to identify potential biomarkers for early diagnosis and prognosis.
In conclusion, (S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride (CAS No. 187526-95-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the treatment of various diseases.
187526-95-0 ((S)-2-(2-Amino-3-phenylpropyl)isoindoline-1,3-dione hydrochloride) 関連製品
- 2228440-98-8(2-methyl-2-(1-methyl-1H-indol-6-yl)propanal)
- 1804459-89-9(2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde)
- 1984826-57-4(3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine)
- 129306-11-2((7R)-5-azaspiro[2.4]heptan-7-amine)
- 1806547-59-0(3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)
- 1214083-46-1(1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid)
- 1101099-76-6(tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate)
- 2320667-93-2((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone)
- 1396872-74-4(2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide)
- 1703001-54-0(4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine)




